molecular formula C11H14N2O2S B2481787 N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1203358-90-0

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No. B2481787
M. Wt: 238.31
InChI Key: NLCLXNUGTCDOGU-UHFFFAOYSA-N
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Description

The compound belongs to the oxalamide family, which is known for its diverse chemical reactivity and potential in creating complex molecular structures. This specific derivative, incorporating a thiophen-2-yl group and a cyclopropylmethyl segment, showcases the adaptability of oxalamides in synthesizing compounds with unique structural and functional attributes.

Synthesis Analysis

A novel synthetic route for oxalamides, including our compound of interest, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method yields di- and mono-oxalamides efficiently, highlighting the versatility of oxalamides as synthetic intermediates (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can be intricate. For instance, the crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, demonstrates the complexity of these molecules, including their stability and hydrogen bonding patterns (Sharma et al., 2016).

Chemical Reactions and Properties

Oxalamide compounds undergo various chemical reactions, illustrating their reactivity. For example, the sulfur-mediated synthesis of unsymmetrically substituted N-aryl oxalamides from biphenyldiamines and chloroacetic acid derivatives underlines the chemical versatility of oxalamides (Tikhonova et al., 2020).

Scientific Research Applications

  • Synthesis Techniques : A study by Mamedov et al. (2016) describes a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant to the synthesis of compounds similar to N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (Mamedov et al., 2016).

  • Chemical Synthesis and Education : An experiment designed by Min (2015) demonstrates the synthesis of a drug intermediate related to thiophene, enhancing students' interest in scientific research and experimental skills, which may be applicable to similar compounds (Min, 2015).

  • Catalysis Research : Research by De et al. (2017) illustrates the use of a catalyst system, including Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, for Goldberg amidation, indicating potential applications in catalysis (De et al., 2017).

  • Material Science and Electrochemistry : The study by Turac et al. (2014) explores the electrochemical copolymerizations of N1,N2-bis(thiophen-3-ylmethylene) derivatives, which could offer insights into the behavior of similar thiophene-based compounds in material science applications (Turac et al., 2014).

  • Ligand Discovery for Catalysis : Chan et al. (2019) identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as an effective ligand for copper-catalyzed C−O cross-couplings, which could suggest potential uses of related oxalamides in catalytic processes (Chan et al., 2019).

  • Pharmaceutical Compound Synthesis : A study by Ambati et al. (1997) on the reaction of primary amines with methylisothiocyanate yielding N-methyl-N1-thioureas could provide insights into the synthesis of related compounds like N1-methyl-N2-oxalamides (Ambati et al., 1997).

Safety And Hazards

The compound N1,N2-bis(thiophen-2-ylmethyl)oxalamide has been classified with the GHS07 safety symbol, indicating that it may cause skin irritation or serious eye irritation .

Future Directions

Thiophene-based analogs are being studied for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-methyl-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-12-9(14)10(15)13-7-11(4-5-11)8-3-2-6-16-8/h2-3,6H,4-5,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCLXNUGTCDOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

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